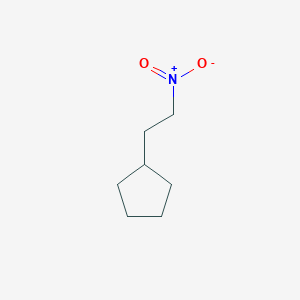
(2-Nitroethyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nitroethyl)cyclopentane is an organic compound that consists of a cyclopentane ring with a nitroethyl group attached to the second carbon atom. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with single bonds between carbon atoms. Cycloalkanes are known for their stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitroethyl)cyclopentane can be achieved through various methods. One common approach involves the nitration of cyclopentane derivatives. For instance, cyclopentane can be reacted with nitric acid in the presence of a catalyst to introduce the nitro group. Another method involves the alkylation of cyclopentane with nitroethane under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves continuous processes to ensure high yield and purity. One such method includes the hydrogenation of dicyclopentadiene to form cyclopentane, followed by nitration to introduce the nitroethyl group .
Chemical Reactions Analysis
Types of Reactions
(2-Nitroethyl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro compounds with higher oxidation states.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions
Major Products Formed
Oxidation: Nitro compounds with higher oxidation states.
Reduction: Amines.
Substitution: Halogenated cyclopentane derivatives
Scientific Research Applications
(2-Nitroethyl)cyclopentane has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2-Nitroethyl)cyclopentane involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity. The cyclopentane ring provides stability and rigidity, affecting how the compound interacts with other molecules. These interactions can lead to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cycloalkane without any functional groups.
Nitrocyclopentane: Cyclopentane with a nitro group attached directly to the ring.
Ethylcyclopentane: Cyclopentane with an ethyl group attached to the ring
Uniqueness
(2-Nitroethyl)cyclopentane is unique due to the presence of both a nitro group and an ethyl group attached to the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-nitroethylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIILWYPIXHFVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














